N'-[(3,4-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Overview
Description
N’-[(3,4-dimethoxyphenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is a complex organic compound that belongs to the class of phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-dimethoxyphenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by a series of reduction and alkylation steps to introduce the dimethylamino and propane-1,3-diamine groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-dimethoxyphenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
N’-[(3,4-dimethoxyphenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor.
Industry: Utilized in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(3,4-dimethoxyphenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it can affect the metabolism of neurotransmitters, leading to changes in their levels and activity in the brain. This can result in various physiological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Mescaline: A related compound with additional methoxy groups, known for its psychoactive properties.
Dimethylaminopropylamine: A simpler compound with similar amine groups but lacking the phenethylamine structure.
Uniqueness
N’-[(3,4-dimethoxyphenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[(3,4-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c1-20(2)11-7-13-22(14-8-12-21(3)4)16-17-9-10-18(23-5)19(15-17)24-6/h9-10,15H,7-8,11-14,16H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUVRWWMGRWMNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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